![molecular formula C8H19N3O B2458152 3-[3-(ジメチルアミノ)プロピル]-1,3-ジメチル尿素 CAS No. 1594972-39-0](/img/structure/B2458152.png)

3-[3-(ジメチルアミノ)プロピル]-1,3-ジメチル尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a chemical compound with the CAS Number: 1594972-39-0 . It has a molecular weight of 173.26 . The compound is typically stored at room temperature and is available in liquid form .

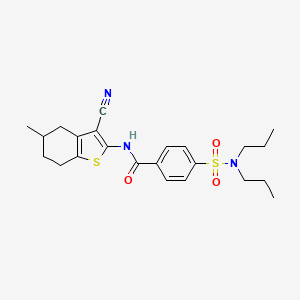

Molecular Structure Analysis

The molecular structure of “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is represented by the InChI Code: 1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) .Chemical Reactions Analysis

While specific chemical reactions involving “3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” are not available, related compounds such as “N-[(3-dimethylamino)propyl]methacrylamide” (DMAPMA) have been studied. For instance, the radical copolymerizations of DMAPMA with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene at 70 °C have been shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical And Chemical Properties Analysis

“3-[3-(Dimethylamino)propyl]-1,3-dimethylurea” is a liquid at room temperature . It has a molecular weight of 173.26 .科学的研究の応用

ナノメディシン

この化合物は、ナノメディシンにおけるファージとナノマテリアルの静電的アセンブリに使用されます . 反応性O-アシルイソ尿素中間体を形成するために使用され、その後安定なアミド結合を形成します .

薬物送達

これは、薬物のためのファージベースの送達システムの開発に使用されます . これらのシステムは、細胞特異的ターゲティングの欠如、細胞毒性、生体内でのトランスフェクション効率の低下など、従来のナノキャリアの制限を克服するように設計されています .

遺伝子送達

薬物送達に加えて、この化合物は遺伝子送達にも使用されます . 貨物送達ベクターとして使用される遺伝子組み換えファージは、送達効率を高めることができます .

ペプチド合成

この化合物は、ペプチド合成に使用されます . これは、ペプチド結合によって結合されたアミノ酸モノマーの短い鎖であるペプチドの形成に重要な役割を果たします .

免疫複合体の調製

これは、免疫複合体のような抗体の調製に使用されます . 免疫複合体は、標的細胞を殺すことができる放射性同位体または毒素などのペイロードに結合された抗体です .

グリチルリチン酸アミノ酸複合体の合成

この化合物は、グリチルリチン酸アミノ酸複合体の合成に使用されます . これらの複合体は、さまざまなウイルスに対して顕著な抗ウイルス活性を示しています .

カベルゴリンの調製

これは、カベルゴリンの調製に使用されます , パーキンソン症候群の治療に使用されるドーパミン受容体アゴニスト .

疾患治療

この化合物は、疾患治療におけるファージベースの送達システムの応用で使用されます . これらのシステムは、治療薬を体内の特定の細胞または組織に送達し、治療の有効性を向上させることができます .

Safety and Hazards

作用機序

Target of Action

The primary target of 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea, also known as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is the carboxyl group present in various biomolecules . It acts as a carboxyl activating agent for the coupling of primary amines to yield amide bonds .

Mode of Action

EDC operates by creating an activated ester leaving group. Initially, the carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct . The desired amide is obtained as a result .

Biochemical Pathways

EDC is commonly used in peptide synthesis, protein crosslinking to nucleic acids, and in the preparation of immunoconjugates . It can also activate phosphate groups to form phosphomonoesters and phosphodiesters .

Pharmacokinetics

It is known to be water-soluble , which can influence its absorption and distribution in the body.

Result of Action

The action of EDC results in the formation of amide bonds, which are crucial in the structure and function of proteins. It also enables the formation of phosphoesters, which are key components in many biological processes, including energy transfer and signal transduction .

Action Environment

The efficacy and stability of EDC are influenced by environmental factors such as pH and temperature. It is typically employed in the pH range of 4.0-6.0 . EDC is sensitive to moisture , and its stability decreases in the presence of strong acids and strong oxidizing agents .

生化学分析

Biochemical Properties

It is known that similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are used as carboxyl activating agents for the coupling of primary amines to yield amide bonds . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Similar compounds are known to play a vital role in the immobilization of large biomolecules . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may influence cell function by interacting with cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, are known to couple primary amines to carboxylic acids by creating an activated ester leaving group . This suggests that 3-[3-(Dimethylamino)propyl]-1,3-dimethylurea may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

特性

IUPAC Name |

1-[3-(dimethylamino)propyl]-1,3-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O/c1-9-8(12)11(4)7-5-6-10(2)3/h5-7H2,1-4H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXKRSANKLKRLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)CCCN(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1594972-39-0 |

Source

|

| Record name | 3-[3-(dimethylamino)propyl]-1,3-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2458070.png)

![5-amino-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2458073.png)

![tert-butyl N-[3,3-dioxo-9-(prop-2-enamido)-3lambda6-thiabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B2458083.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide](/img/structure/B2458086.png)

![Methyl 2-(2,4-dimethylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2458088.png)

![3,5-dimethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2458092.png)